molecular formula C15H25N3 B8275127 1-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine

1-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B8275127
M. Wt: 247.38 g/mol
InChI Key: VKRXXFLKWSHTGI-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine is a useful research compound. Its molecular formula is C15H25N3 and its molecular weight is 247.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-3,4-dihydro-2H-quinolin-6-amine

InChI

InChI=1S/C15H25N3/c1-3-17(4-2)10-11-18-9-5-6-13-12-14(16)7-8-15(13)18/h7-8,12H,3-6,9-11,16H2,1-2H3

InChI Key

VKRXXFLKWSHTGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CCCC2=C1C=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.1 mL 6 M aqueous NaOH solution was added to a solution of 0.75 g (2.184 mmol) of N-[1-(2-diethylamino-ethyl)-1,2,3,4-tetrahydro-quinolin-6-yl]-2,2,2-trifluoro-acetamide in 5 mL MeOH at 0° C. and the mixture was stirred for 15 minutes at 0° C. and for 1 hour at RT. The reaction mixture was evaporated down i. vac., sat. aqueous sodium bicarbonate solution was added and the mixture was exhaustively extracted with EtOAc. The combined org. extracts were dried over magnesium sulphate, evaporated down i. vac. and the residue was purified by column chromatography (silica gel, dichloromethane/MeOH/conc. aqueous ammonia 90:10:1).
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
N-[1-(2-diethylamino-ethyl)-1,2,3,4-tetrahydro-quinolin-6-yl]-2,2,2-trifluoro-acetamide
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CCN(CC)CCN1CCCc2cc([N+](=O)[O-])ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of N,N-diethyl-2-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanamine (0.85 g, 3.06 mmol) and palladium on charcoal, 10% wt (0.163 g, 0.153 mmol) in ethanol (30 mL) was stirred at room temperature under a balloon of hydrogen overnight. The mixture was filtered through a pad of celite. The celite pad was rinsed with 20 mL of methanol. The filtrate was concentrated and the residue was subjected to flash chromatography on silica gel using 5% 2M NH3 in methanol/95% CH2Cl2 to give a dark brown residue (685 mg, 90%). 1H-NMR (CDCl3) δ 6.63-6.32 (m, 3H), 3.37-3.23 (m, 4H), 2.74-2.56 (m, 8H), 1.93 (t, J=5.7 Hz, 2H), 1.08 (t, J=7.2 Hz, 6H). MS (ESI): 248.2 (M+1).
Name
N,N-diethyl-2-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanamine
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

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